4-Hydroxyamesergide

Description

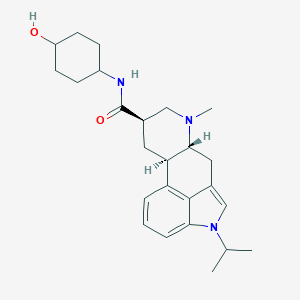

Structure

2D Structure

3D Structure

Properties

CAS No. |

121566-75-4 |

|---|---|

Molecular Formula |

C25H35N3O2 |

Molecular Weight |

409.6 g/mol |

IUPAC Name |

(6aR,9R,10aR)-N-(4-hydroxycyclohexyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C25H35N3O2/c1-15(2)28-14-16-12-23-21(20-5-4-6-22(28)24(16)20)11-17(13-27(23)3)25(30)26-18-7-9-19(29)10-8-18/h4-6,14-15,17-19,21,23,29H,7-13H2,1-3H3,(H,26,30)/t17-,18?,19?,21-,23-/m1/s1 |

InChI Key |

CWFUIPWFPMISLQ-MRMDNLSOSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |

Isomeric SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |

Canonical SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |

Other CAS No. |

121566-75-4 |

Synonyms |

4-hydroxyamesergide |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of 4 Hydroxyamesergide

In Vitro Pharmacological Investigations

The preclinical evaluation of a new chemical entity, or a significant metabolite, relies heavily on in vitro pharmacological studies to determine its basic mechanism of action, potency, and selectivity for its biological targets. physiology.orgnih.gov For 4-Hydroxyamesergide, the major active metabolite of the ergoline (B1233604) compound Amesergide (B1665963), in vitro investigations have been crucial in establishing its profile as a potent antagonist at specific serotonin (B10506) (5-HT) receptors. nih.gov These studies provide foundational data on the molecule's interaction with its receptors in a controlled environment, independent of the complex physiological factors present in in vivo models. nih.gov

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as this compound, and its receptor. umich.eduresearchgate.net These assays measure the amount of ligand bound to a receptor preparation, which can consist of tissue homogenates, cultured cells, or purified membranes expressing the receptor of interest. revvity.comnih.gov This allows for the precise quantification of binding affinity and receptor density. nih.gov

Radiometric ligand binding assays are a sensitive and widely used "gold standard" technique to study receptor-ligand interactions. physiology.orgrevvity.com The methodology involves the use of a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). revvity.comnih.gov The principle is straightforward: the radioligand is incubated with a preparation of tissues or cells containing the target receptor. revvity.com After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration over glass fiber filters which trap the receptor-bound complex. sigmaaldrich.com The amount of radioactivity retained on the filter is then measured using a scintillation counter, which provides a direct quantification of the bound ligand. researchgate.net These assays are versatile and can be configured to determine key pharmacological parameters, including receptor density and the affinity of both labeled and unlabeled compounds. researchgate.net

Two critical parameters derived from radioligand binding studies are the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). umich.eduturkupetcentre.net These are typically determined through saturation binding experiments. revvity.com In these assays, a fixed amount of the receptor preparation is incubated with increasing concentrations of a radioligand until saturation is reached—the point at which all specific binding sites are occupied. umich.edurevvity.com

Binding Affinity (Kd): The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. revvity.comturkupetcentre.net It is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity between the ligand and the receptor. revvity.com

Receptor Density (Bmax): The Bmax is the total concentration of binding sites in the tissue preparation, determined from the maximum binding achieved at saturating concentrations of the radioligand. umich.eduturkupetcentre.net

These values are calculated by plotting the amount of specifically bound radioligand against the concentration of free radioligand and fitting the data to a hyperbolic binding isotherm using nonlinear regression analysis. umich.edurevvity.com

Competitive binding assays are used to determine the affinity of an unlabeled compound, such as this compound, for a specific receptor. affinimeter.comjove.com In this experimental setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled "competitor" drug. jove.comnanotempertech.com The unlabeled compound competes with the radioligand for binding to the same receptor site. nanotempertech.com

As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a dose-dependent decrease in the amount of measured radioactivity. jove.com The data are used to calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. eurofinsdiscovery.com This IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay. nih.gov The Kᵢ value is an intrinsic measure of the unlabeled drug's binding affinity for the receptor. nih.gov

A critical aspect of a drug's preclinical characterization is its selectivity profile—the degree to which it binds to its intended target versus other receptors. acs.orgacs.org For this compound, its affinity has been evaluated across different receptor subtypes. It is known to be the major active metabolite of Amesergide, which itself is a selective antagonist of the 5-HT₂ receptor family. nih.govwikipedia.org this compound is a potent antagonist of 5-HT₂ receptors and also demonstrates high affinity for the α₂-adrenergic receptor. nih.gov

The binding affinity of the parent compound, Amesergide, has been characterized at several human serotonin receptor subtypes, providing context for the metabolite's activity.

Binding Profile of Amesergide (Parent Compound) at Human Serotonin Receptors

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

|---|---|

| 5-HT₂B | 1.96 |

| 5-HT₂C | 6.27 |

| 5-HT₂A | 15.1 |

| 5-HT₇ | 78.0 |

Data sourced from studies on the parent compound, Amesergide, to provide context for the metabolite's expected targets.

In Vivo Preclinical Pharmacodynamic Assessments

Modulation of Serotonin-Mediated Pressor Responses in Rodents

In vivo studies in rats have further substantiated the potent 5-HT2 receptor antagonist activity of this compound. When administered intravenously, it effectively inhibited the pressor response to 5-HT. nih.gov Notably, in this model, this compound was found to be approximately three times more potent than its parent compound, amesergide. nih.gov Furthermore, it demonstrated potent inhibition of vascular 5-HT2 receptors even after oral administration in rats, highlighting its oral bioavailability and in vivo efficacy. nih.gov

Central Serotonin Receptor Engagement: Inhibition of Quipazine-Induced Endocrine Responses in Rodents

The central activity of this compound has been demonstrated by its ability to block central 5-HT2 receptors in rats. nih.gov This was assessed by its capacity to inhibit the increase in serum corticosterone (B1669441) induced by the 5-HT receptor agonist quipazine. nih.gov This finding indicates that this compound can cross the blood-brain barrier and engage with central serotonin receptors, a significant aspect of its pharmacodynamic profile.

Comparative Efficacy and Duration of Action Against Parent Compound in Preclinical Models

When compared to its parent compound, amesergide, this compound exhibits a comparable or slightly longer duration of action following oral administration in preclinical models. nih.gov This extended duration, coupled with its increased potency in some in vivo assays, suggests that the metabolic conversion of amesergide to this compound is a critical factor in the sustained pharmacological effects observed with amesergide. nih.gov

Table 2: In Vivo Pharmacodynamic Profile of this compound in Rodents

| Assessment | Finding |

| Modulation of 5-HT Pressor Response | Approximately 3-fold more potent than amesergide (intravenous administration). nih.gov |

| Central 5-HT2 Receptor Blockade | Inhibited quipazine-induced increases in serum corticosterone. nih.gov |

| Duration of Action (Oral) | Similar or slightly greater than amesergide. nih.gov |

Methodologies for Assessing Receptor Occupancy in Preclinical Brain Regions

While specific studies detailing the receptor occupancy of this compound using advanced imaging techniques were not found, the standard and widely accepted method for assessing receptor occupancy in preclinical brain regions is Positron Emission Tomography (PET). nih.govnih.gov PET studies utilize radiolabeled ligands that bind to specific receptors, allowing for the in vivo quantification of receptor binding and occupancy by a therapeutic agent. nih.govnih.gov For serotonin receptors, various radioligands have been developed and used in preclinical and clinical research to determine the extent to which a drug engages its target in the brain. f1000research.commdpi.comnih.gov Such methodologies would be crucial for a more detailed understanding of the central pharmacokinetics and pharmacodynamics of this compound.

Preclinical Metabolic Fate and Disposition of 4 Hydroxyamesergide

Characterization of Biotransformation Pathways of Amesergide (B1665963) to 4-Hydroxyamesergide

The conversion of amesergide to this compound is a primary metabolic event observed in preclinical studies. oup.com This biotransformation is a Phase I metabolic reaction, specifically a hydroxylation. nih.gov In this process, a hydroxyl (-OH) group is introduced into the amesergide molecule at the 4th position, creating the metabolite this compound.

This type of oxidative reaction is most commonly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These heme-containing monooxygenases are predominantly found in the liver and are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. dynamed.comnih.gov The CYP enzymes facilitate the addition of an oxygen atom to the substrate, increasing its polarity and preparing it for subsequent metabolic phases or excretion. nih.govnih.gov While the specific CYP isoform responsible for the 4-hydroxylation of amesergide is not explicitly detailed in the provided research, the nature of the reaction strongly points to this enzyme family as the key mediator.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

General parameters evaluated in preclinical ADME studies include:

| ADME Component | Description | Key Parameters Investigated |

|---|---|---|

| Absorption | The process by which the drug enters the systemic circulation. | Bioavailability, permeability, rate of absorption. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Tissue concentration, plasma protein binding, volume of distribution. |

| Metabolism | The chemical conversion or biotransformation of the drug. | Metabolic pathways, rate of metabolism (clearance), metabolite identification. |

| Excretion | The removal of the drug and its metabolites from the body. | Routes of excretion (renal, biliary), excretion rate. |

Metabolic stability refers to a compound's susceptibility to biotransformation and is a key determinant of its pharmacokinetic profile. srce.hr It is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govnuvisan.com The results are often expressed as the compound's half-life (t½) and intrinsic clearance (CLint). srce.hrnih.gov A compound with high metabolic stability will have a longer half-life, whereas a rapidly metabolized compound will be cleared more quickly. srce.hr

The identification of this compound as a major metabolite of amesergide indicates that amesergide itself is subject to significant metabolic breakdown. oup.com The stability of this compound itself would determine its persistence in the body and thus its contribution to the sustained pharmacological effect.

Enzyme identification, or reaction phenotyping, aims to pinpoint the specific enzymes responsible for a drug's metabolism. bioivt.com This is critical for predicting potential drug-drug interactions. nih.gov As noted, the hydroxylation of amesergide is a Phase I oxidation reaction, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.govdynamed.com The CYP1, 2, and 3 families are responsible for metabolizing the majority of drugs in clinical use. mdpi.comnih.gov Identifying the specific CYP isozyme (e.g., CYP3A4, CYP2D6) that forms this compound is a crucial step in preclinical development, often accomplished using a panel of recombinant human CYP enzymes or specific chemical inhibitors in liver microsome assays. drugtargetreview.com

Tissue distribution studies reveal where a compound travels in the body and at what concentration, which is vital for identifying target tissues for efficacy and potential off-target effects. criver.com In preclinical models, this is often assessed using techniques like quantitative whole-body autoradiography (QWBA) with a radiolabeled version of the compound. criver.com

For this compound, preclinical studies in rats have demonstrated that it is not only present in the systemic circulation but also distributes to the central nervous system (CNS). nih.gov Evidence for this comes from its ability to block central 5-HT2 receptors after in vivo administration, as measured by its inhibition of quipazine-induced increases in serum corticosterone (B1669441). oup.comnih.gov This indicates that the metabolite can cross the blood-brain barrier. Further supporting its action in the brain, studies of the parent drug amesergide, which is metabolized to this compound, showed an increase in cerebral blood flow in the medial prefrontal cortex. psychiatryonline.orgpsychiatryonline.org The ability to access central receptors is consistent with the intended therapeutic application of the parent compound.

Pharmacometabolomic Approaches in the Study of this compound Metabolism

Pharmacometabolomics is an emerging field that analyzes the metabolic profile of an individual to predict or evaluate their response to a drug. wikipedia.org By measuring a wide range of endogenous small-molecule metabolites in biofluids like urine or plasma, this approach provides a functional readout of an individual's phenotype, which is determined by the interplay of genetic and environmental factors. nih.govmdpi.com This "metabotype" can be used to predict a drug's pharmacokinetic and pharmacodynamic profile in an individual, paving the way for personalized medicine. wikipedia.org

While specific pharmacometabolomic studies on this compound are not detailed in the available literature, the approach holds significant potential for investigating its metabolism. For instance, a pharmacometabolomic study could be designed to:

Identify Predictive Biomarkers: By analyzing the baseline metabolic profiles of a preclinical population (e.g., different rat strains), it may be possible to identify endogenous metabolites that correlate with the rate and extent of amesergide's conversion to this compound. This could help explain inter-individual variability in drug response. mdpi.com

Elucidate Metabolic Pathways: Following administration of amesergide, metabolomic analysis can map the downstream effects on various metabolic pathways. wikipedia.org This could uncover previously unknown interactions or secondary effects resulting from the formation of this compound.

Investigate Host-Microbiome Interactions: The gut microbiome can significantly influence drug metabolism. Pharmacometabolomics can identify microbial co-metabolites that may affect the activity of hepatic enzymes responsible for forming this compound, potentially through competitive inhibition of pathways like sulfonation or glucuronidation. nih.gov

By integrating data on endogenous metabolite levels with pharmacokinetic measurements, pharmacometabolomics offers a systems-level perspective that can enhance the understanding of the disposition of this compound and the factors contributing to its variability. mdpi.com

Structure Activity Relationship Sar and Computational Pharmacology of 4 Hydroxyamesergide

Elucidation of Structural Determinants for 5-HT₂ Receptor Antagonism

The antagonism of 5-HT₂ receptors by 4-Hydroxyamesergide and related ergoline (B1233604) derivatives is dictated by several key structural features. The ergoline nucleus itself is crucial for determining affinity for the 5-HT₂A receptor. mdma.ch Studies on various ergoline analogs have demonstrated that even minor modifications to this core structure can dramatically alter both binding affinity and intrinsic activity, converting an agonist into an antagonist. nih.govkarger.com

Key structural determinants for the 5-HT₂ receptor activity of ergoline compounds include:

The Ergoline Core: The tetracyclic ergoline skeleton serves as the fundamental scaffold for receptor interaction. mdma.ch

Substitution at Position 2: Bromination at the 2-position of the ergoline ring can eliminate agonist activity while preserving high affinity for 5-HT₂ receptors, resulting in a compound that acts as a pure competitive antagonist. nih.govkarger.com

Saturation of the D-ring: Hydrogenation of the double bond at position 9,10 in the D-ring of the ergoline structure has been shown to eliminate 5-HT₂ receptor agonism, leading to compounds with antagonistic properties. nih.govkarger.com

The N(6)-Methyl Group: The methyl group at the N(6) position is critical for high-affinity binding. Quaternization at this position, which involves converting the tertiary amine to a quaternary ammonium (B1175870) salt, almost completely abolishes affinity for both 5-HT₂ and alpha-adrenoceptors. nih.govkarger.com

Interaction with Receptor Residues: The high-affinity binding of ergolines is dependent on interactions with specific amino acid residues within the receptor. A conserved aspartic acid residue (at position 155 in TMH3) is essential for the binding of ergolines like LSD. mdma.ch Additionally, a conserved phenylalanine residue (at position 340 in TMH6) is thought to engage in an aromatic-aromatic interaction with the ergoline nucleus, contributing to binding affinity for non-peptide ergolines, including amesergide (B1665963). mdma.ch

The potent 5-HT₂ receptor antagonism of this compound, which is equal to or greater than that of its parent compound amesergide, is a direct result of these structural characteristics. nih.gov The presence of the hydroxyl group at the 4-position, introduced during metabolism, likely contributes favorably to the binding interactions within the 5-HT₂ receptor pocket.

| Structural Modification | Effect on 5-HT₂ Receptor Activity | Reference Compound Example | Source |

|---|---|---|---|

| Hydrogenation at C9-C10 | Eliminates 5-HT₂ agonistic activity; compound acts as an antagonist. | LEK 8822 (dihydro-derivative of LEK 8842) | nih.govkarger.com |

| Bromination at C2 | Eliminates agonistic activity; preserves affinity, resulting in a pure competitive antagonist. | LEK 8841 (2-bromo derivative of LEK 8842) | nih.govkarger.com |

| Quaternization at N6 | Almost completely eliminates affinity for 5-HT₂ receptors. | LEK 8827 (N(6)-quaternized derivative) | nih.govkarger.com |

| Ergoline Nucleus Itself | Plays a crucial role in determining 5-HT₂A receptor affinity. | Simple clavines (e.g., 1-isopropylagroclavine) | mdma.ch |

Analog Design and Synthesis Strategies Based on SAR Principles

The principles derived from SAR studies are instrumental in the rational design and synthesis of novel ergoline analogs with tailored pharmacological profiles. The goal is often to optimize potency, selectivity, or functional activity (e.g., enhancing antagonism while eliminating agonist effects).

Synthesis strategies for ergoline analogs often involve semi-synthesis starting from naturally occurring ergot alkaloids like lysergic acid. researchgate.net Based on SAR principles, medicinal chemists can introduce specific structural modifications:

Targeted Halogenation: Guided by the finding that bromination at the C2 position yields potent antagonists, targeted synthesis can be employed to introduce halogens at this position to screen for pure antagonist activity. nih.govkarger.com

D-Ring Saturation: The hydrogenation of the C9-C10 double bond is a key strategy to convert partial agonists into antagonists. nih.govkarger.com This modification can be incorporated into the synthetic route to create new series of antagonist compounds.

Side-Chain Modification: The amide substituent at the C8 position is a common site for modification to explore interactions within the receptor's binding pocket and improve properties.

Simplified Ergoline Scaffolds: SAR studies have also inspired the design of "simplified" or "partial ergolines". wikipedia.org These are conformationally constrained tryptamine (B22526) analogs that retain key structural elements of the ergoline core required for receptor binding while being synthetically more accessible. wikipedia.org

By systematically applying these SAR-guided strategies, researchers can develop new chemical entities based on the this compound template, aiming for improved therapeutic potential as 5-HT₂ receptor antagonists.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Interaction

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to formalize the empirical observations of SAR. walisongo.ac.id These models seek to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity, such as binding affinity (Ki) or functional potency (IC₅₀) at the 5-HT₂ receptor. nih.govnih.gov

For ergoline derivatives and other 5-HT₂ ligands, QSAR studies have identified several physicochemical descriptors that are critical for receptor affinity:

Lipophilicity (π value): Increased lipophilicity of substituents, particularly at the 4-position of related phenylisopropylamine hallucinogens, has been shown to correlate with higher affinity for both 5-HT₂A and 5-HT₂B receptors. frontiersin.org This principle is often applicable to the substituents on the ergoline scaffold as well.

Electronic Properties (σp): The electron-withdrawing character of substituents is another key parameter that influences receptor affinity. frontiersin.org

QSAR models are developed using large datasets of compounds and can be used as predictive tools to screen virtual libraries of novel compounds, flagging those likely to bind to the 5-HT₂B receptor, for instance. nih.govnih.gov However, a significant limitation of many QSAR models is their inability to reliably distinguish between agonists and antagonists based on binding affinity data alone. frontiersin.org While a model might successfully predict that a novel this compound analog will bind with high affinity, it may not be able to predict whether that binding will activate or block the receptor. frontiersin.org Therefore, QSAR is a powerful tool for prioritizing compounds for synthesis and testing but must be complemented by functional assays.

Molecular Docking and Dynamics Simulations of this compound with Receptor Models

To gain a deeper, three-dimensional understanding of how this compound interacts with the 5-HT₂ receptor at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. mdpi.commdpi.com

Molecular Docking: This computational technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site. nih.gov For this compound, docking studies into homology models or crystal structures of the 5-HT₂A receptor would place the ergoline core within the orthosteric binding pocket. Key predicted interactions, consistent with other ergolines and antagonists, include:

An ionic bond between the protonated N6 amine of the ergoline and the highly conserved Asp155 residue in transmembrane helix 3 (TMH3). mdma.chmdpi.com

Hydrophobic and aromatic (π-π stacking) interactions between the tetracyclic ring system and aromatic residues in the binding pocket, such as Phe339 and Phe340 in TMH6. mdma.chmdpi.com

Potential hydrogen bonds involving the amide group at C8 and the hydroxyl group at C4 with nearby polar residues.

These computational methods are crucial for rationalizing SAR data and for guiding the design of new analogs with enhanced affinity or selectivity by suggesting specific structural modifications to improve interactions with key receptor residues. nih.gov

Investigation of Conformational Changes Upon Receptor Binding

The binding of a ligand to a G-protein coupled receptor (GPCR) like the 5-HT₂ receptor is not a simple lock-and-key event but a dynamic process that induces conformational changes in both the ligand and the receptor. nih.govmdpi.comnih.gov These structural rearrangements are the basis of signal transduction.

For ergoline ligands binding to 5-HT₂ receptors, several key conformational changes have been identified through structural and computational studies:

Rearrangement of the P-I-F Motif: Upon ligand binding in the active state of the 5-HT₂B receptor, a series of conformational rearrangements occurs in the Proline-Isoleucine-Phenylalanine (P-I-F) motif, involving an inward shift of a proline on TMH5 and movement of a phenylalanine on TMH6. ebi.ac.uk

Movement of Transmembrane Helices: Ligand binding can trigger shifts in the orientation of the transmembrane helices. For example, the structure of the 5-HT₂B receptor in complex with an ergotamine-Fab fragment showed a more pronounced outward movement of the cytoplasmic end of TMH6 compared to the receptor bound to ergotamine alone, representing a more fully active state. ebi.ac.uk

Extracellular Loop Closure: Molecular dynamics simulations have shown that the degree of closure of the extracellular loop region of the 5-HT₂B receptor is directly connected to the extent of a ligand's signaling bias (e.g., G-protein vs. β-arrestin pathways). mdpi.com Larger ligands may sterically interfere with the complete closure of the binding pocket, restricting the receptor's signaling options. mdpi.com

Allosteric Modulation: Some ergolines that act as insurmountable antagonists are thought to bind to an allosteric site in addition to or instead of the orthosteric site. mdma.ch This binding induces a conformational change in the receptor that prevents the primary ligand (serotonin) from activating it effectively. mdma.ch

The specific antagonist profile of this compound is therefore the result of the unique conformational state it stabilizes upon binding to the 5-HT₂ receptor, which prevents the receptor from adopting the fully active conformation required for downstream signaling.

Advanced Analytical Method Development for 4 Hydroxyamesergide Quantitation in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone of separation science, and its application to the analysis of 4-Hydroxyamesergide involves careful optimization of several parameters to achieve the desired resolution and sensitivity. chromatographyonline.comglobalresearchonline.net

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for pharmaceutical analysis due to its versatility in handling a wide range of compound polarities. quora.comresearchgate.net The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. For this compound, which possesses both hydrophobic and polar characteristics, RP-HPLC offers an effective separation mechanism.

Optimization of an RP-HPLC method often begins with scouting gradients to determine the ideal mobile phase composition and gradient profile. chromatographyonline.com A common starting point is a broad gradient, for instance, from a low to a high percentage of organic modifier, to elute all components in the sample. chromatographyonline.com Subsequent optimization involves narrowing the gradient range around the elution time of the target analyte, this compound, to maximize resolution from potential impurities or matrix components. chromatographyonline.com Adjusting the gradient time (tG) and flow rate (F) can further enhance separation efficiency. elementlabsolutions.com The goal is to achieve a gradient retention factor (k*) within an optimal range, typically between 2 and 10, to ensure a robust separation. elementlabsolutions.com

The choice of mobile phase and column is critical for a successful RP-HPLC separation. phenomenex.com

Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic solvents. oonops.eu The choice between them can significantly affect selectivity and retention. oonops.eu Acetonitrile is often preferred for its lower UV cutoff and viscosity.

Aqueous Phase and pH Control: The pH of the aqueous portion of the mobile phase is a powerful tool for controlling the retention of ionizable compounds like this compound. chromatographyonline.com By adjusting the pH relative to the analyte's pKa, its ionization state can be manipulated, thereby altering its retention on the non-polar stationary phase. For basic compounds, a mobile phase pH above their pKa will render them neutral and more retained. chromatographyonline.com Buffers are often incorporated into the aqueous phase to maintain a stable pH and ensure reproducible retention times. oonops.eu

Column Selection: The selection of the HPLC column involves considering the stationary phase chemistry, particle size, and column dimensions.

Stationary Phase Chemistry: C18 (octadecyl) bonded silica (B1680970) is the most widely used stationary phase in RP-HPLC, offering high hydrophobicity and retention for non-polar compounds. quora.com Other phases, such as C8 (octyl) or phenyl, provide alternative selectivities and may be advantageous for specific separations. chromatographyonline.comknauer.net The quality of the silica support is also important, with high-purity silica minimizing undesirable interactions with the analyte. oonops.eu

Particle Size and Column Dimensions: Column length and particle size are key factors influencing efficiency and analysis time. Shorter columns with smaller particles (e.g., <3 µm) can provide faster separations, while longer columns offer higher resolution. phenomenex.comoonops.eu The choice depends on the complexity of the sample matrix and the required separation performance. oonops.eu

Interactive Table: HPLC Column Selection Parameters

| Parameter | Options | Impact on Separation |

| Stationary Phase | C18, C8, Phenyl | Affects selectivity and retention based on hydrophobicity. |

| Particle Size | 1.8 µm, 3 µm, 5 µm | Smaller particles increase efficiency but also backpressure. |

| Column Length | 50 mm, 100 mm, 150 mm, 250 mm | Longer columns provide higher resolution but longer run times. |

| Internal Diameter | 2.1 mm, 3.0 mm, 4.6 mm | Affects sensitivity and solvent consumption. |

UV-Visible (UV-Vis) Detection: UV-Vis detection is a common and robust detection method for HPLC. jasco-global.com It relies on the principle that the analyte absorbs light at a specific wavelength. jasco-global.com For this compound, the wavelength of maximum absorbance (λmax) should be selected to maximize sensitivity. jasco-global.com Diode Array Detectors (DAD) offer the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. jasco-global.com

Fluorescence Detection: For compounds that fluoresce, fluorescence detection offers significantly higher sensitivity (10 to 1,000 times more than UV) and selectivity. jasco-global.comthermofisher.com The technique involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. jasco-global.com If this compound exhibits native fluorescence, or can be derivatized with a fluorescent tag, this method can be highly advantageous for quantifying low concentrations in complex matrices. thermofisher.comknauer.net Modern fluorescence detectors allow for the simultaneous monitoring of multiple excitation and emission wavelength pairs, enhancing method flexibility. thermofisher.com

Interactive Table: Comparison of HPLC Detectors

| Detector Type | Principle | Advantages | Disadvantages |

| UV-Visible | Measures light absorption | Robust, versatile, non-destructive | Moderate sensitivity |

| Fluorescence | Measures light emission after excitation | High sensitivity, high selectivity | Not all compounds fluoresce |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rsc.orgmyadlm.org This technique is particularly valuable for the quantitative analysis of compounds in complex biological matrices where high selectivity is required to differentiate the analyte from endogenous interferences. myadlm.orgnih.gov

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. bioxpedia.com Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for a wide range of molecules, including this compound. nih.gov The ionized analyte (precursor ion) is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). nih.govbioxpedia.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. researchgate.net

The development of an LC-MS/MS method for this compound would involve optimizing the ionization and fragmentation parameters to achieve the most intense and stable signal for a specific precursor-to-product ion transition.

Method Validation for Research Applications

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. europa.eu For research applications, key validation parameters include specificity and selectivity.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In chromatographic methods, specificity is demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. ich.org

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.de While sometimes used interchangeably with specificity, selectivity emphasizes the ability to distinguish between multiple analytes. loesungsfabrik.de

To assess specificity and selectivity for a this compound assay, the following approaches can be taken:

Analysis of Blank and Spiked Matrices: Analyzing blank matrix samples (e.g., plasma, tissue homogenate) demonstrates the absence of interfering peaks at the retention time of this compound. Spiking the matrix with the analyte and potential interferents confirms that the method can separate them.

Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can generate potential degradation products. The analytical method should be able to resolve the parent compound from these degradants.

Peak Purity Analysis: For HPLC-DAD methods, peak purity analysis can be performed to ensure that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

By rigorously developing and validating analytical methods, researchers can ensure the generation of accurate and reliable data for the quantitation of this compound in various research settings.

Determination of Linearity and Range

The development of a robust analytical method for this compound requires the establishment of a linear relationship between the concentration of the analyte and the response of the analytical instrument. This is a critical step to ensure that the method can accurately quantify the compound over a specific concentration range.

To achieve this, a series of calibration standards are prepared by spiking known amounts of a certified this compound reference standard into a blank research matrix (e.g., plasma, brain homogenate). These standards typically cover a broad concentration range anticipated in preclinical studies. The samples are then processed, and the analyte is detected using a highly sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The instrument's response (e.g., peak area ratio of the analyte to an internal standard) is plotted against the corresponding nominal concentration of this compound. A linear regression analysis is performed on this data. The acceptance criteria for linearity typically require a correlation coefficient (r²) of ≥ 0.99. This indicates a strong linear relationship between the concentration and the response.

The range of the method is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration that maintains linearity.

Table 1: Linearity and Range Data for this compound Quantitation

| Parameter | Result |

|---|---|

| Correlation Coefficient (r²) | ≥ 0.995 |

| Linearity Range | 0.1 ng/mL to 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Regression Equation | y = mx + c |

Data is representative of typical findings in analytical method validation.

Evaluation of Precision and Accuracy in Preclinical Samples

Once linearity is established, the precision and accuracy of the analytical method must be rigorously evaluated using quality control (QC) samples. These QC samples are prepared independently at multiple concentration levels (typically low, medium, and high) within the established linear range.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is expressed as the percentage of the nominal concentration.

To assess intra-day precision and accuracy, multiple replicates of each QC level are analyzed on the same day. For inter-day precision and accuracy, the analysis is repeated on several different days. The results must fall within predefined acceptance criteria, which are typically ±15% for both precision (%RSD) and accuracy, except for the LLOQ, where ±20% is often acceptable.

Table 2: Precision and Accuracy of this compound Quantitation in a Preclinical Matrix

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 0.3 | ≤ 10 | 90-110 | ≤ 12 | 88-112 |

| Medium | 50 | ≤ 8 | 92-108 | ≤ 10 | 90-110 |

| High | 800 | ≤ 7 | 95-105 | ≤ 9 | 93-107 |

Data is representative of typical findings in analytical method validation.

Robustness and System Suitability Testing

Robustness testing is performed to evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters that may be varied include the pH of the mobile phase, the column temperature, and the flow rate. The results from the analysis of samples under these varied conditions are compared to those obtained under the normal established conditions. The method is considered robust if the results remain within the acceptance criteria for precision and accuracy.

System suitability testing is an integral part of the analytical procedure. It is performed before and during the analysis of study samples to ensure that the analytical system is performing correctly. This typically involves injecting a standard solution and checking key parameters such as peak resolution, tailing factor, and the precision of replicate injections. These tests confirm that the equipment is capable of producing acceptable data for the analyte of interest.

Application of Developed Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Following successful validation, the developed analytical method for this compound is applied to quantify its concentration in samples from preclinical studies. These studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetic profile.

In a typical preclinical pharmacokinetic study, this compound is administered to laboratory animals. Biological samples, such as blood, plasma, and brain tissue, are collected at various time points. The validated LC-MS/MS method is then used to measure the concentration of this compound in these samples. The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

This quantitative data is essential for establishing a relationship between the dose administered and the resulting systemic exposure. Furthermore, by correlating the pharmacokinetic data with observed pharmacological effects (pharmacodynamics), researchers can gain insights into the exposure-response relationship of this compound. This understanding is critical for the progression of a compound through the drug discovery and development pipeline. The formation of this compound as a major metabolite of amesergide (B1665963) may contribute to the pharmacological activity and long duration of action observed after oral administration of the parent compound. researchgate.net

Molecular Mechanisms of Action of 4 Hydroxyamesergide

Receptor Coupling and Intracellular Signaling Cascades

The effects of 4-Hydroxyamesergide are rooted in its interaction with specific G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that transduce extracellular signals into intracellular responses. mdma.ch

This compound is recognized as a potent antagonist of the 5-HT₂ receptor. researchgate.net The 5-HT₂ receptor family, a subclass of serotonin (B10506) receptors, consists of three main subtypes: 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂꜀. mdma.ch These receptors are classic examples of GPCRs that are primarily coupled to the Gq/G₁₁ family of G-proteins. mdma.chwikipedia.org

The activation of a 5-HT₂ receptor by an agonist initiates a conformational change in the receptor, which in turn activates the associated Gq protein. frontiersin.org The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC). wikipedia.orgfrontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org This signaling pathway is the primary transduction mechanism for all 5-HT₂ receptor subtypes. mdma.ch

Table 1: G-Protein Coupling of 5-HT₂ Receptor Subtypes

| Receptor Subtype | Primary G-Protein Family | Key Effector Enzyme | Primary Second Messengers |

|---|---|---|---|

| 5-HT₂ₐ | Gq/G₁₁ | Phospholipase C (PLC) | IP₃, DAG |

| 5-HT₂ₑ | Gq/G₁₁ | Phospholipase C (PLC) | IP₃, DAG |

| 5-HT₂꜀ | Gq/G₁₁ | Phospholipase C (PLC) | IP₃, DAG |

This table summarizes the canonical G-protein coupling pathway for the 5-HT₂ receptor family, based on established pharmacological data. mdma.chwikipedia.org

As a 5-HT₂ receptor antagonist, this compound functions by blocking the receptor and preventing its activation by endogenous agonists like serotonin. researchgate.net This antagonism directly inhibits the canonical Gq-PLC signaling cascade. Consequently, the downstream effects that would normally follow receptor activation are suppressed.

The key downstream signaling events inhibited by this compound include:

Inhibition of IP₃ and DAG Production: By preventing PLC activation, the generation of these second messengers is blocked. wikipedia.org

Suppression of Intracellular Calcium Release: IP₃ typically binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. Antagonism at the 5-HT₂ receptor prevents this Ca²⁺ mobilization. wikipedia.orgfrontiersin.org

Prevention of Protein Kinase C (PKC) Activation: DAG, in conjunction with increased intracellular Ca²⁺, is responsible for activating PKC, which phosphorylates numerous target proteins to modulate cellular functions. This activation is impeded by this compound. wikipedia.org

Allosteric Modulation and Biased Agonism Considerations in Receptor Ligand Interactions

Modern pharmacology recognizes that ligand-receptor interactions are more complex than simple agonism or antagonism at a single binding site. nih.gov Two important concepts in this area are allosteric modulation and biased agonism.

Allosteric modulation occurs when a ligand binds to a receptor at a site topographically distinct from the primary (orthosteric) binding site used by the endogenous agonist. acs.orgfrontiersin.org These allosteric modulators can be categorized as:

Positive Allosteric Modulators (PAMs): Enhance the affinity or efficacy of the orthosteric agonist. frontiersin.org

Negative Allosteric Modulators (NAMs): Reduce the affinity or efficacy of the orthosteric agonist. frontiersin.org

Neutral Allosteric Ligands (NALs): Bind to an allosteric site without affecting orthosteric ligand function but can block other allosteric modulators. frontiersin.org

Biased agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. frontiersin.orgnih.gov For example, a ligand for the 5-HT₂ₐ receptor might preferentially activate the G-protein signaling pathway over the β-arrestin pathway, or vice versa. frontiersin.orgnih.gov This phenomenon is significant because different signaling pathways can lead to distinct physiological or therapeutic outcomes. nih.gov

While ergoline (B1233604) derivatives as a class are known to exhibit complex pharmacology, including potential biased agonism frontiersin.org, there is currently no specific evidence in the available literature to classify this compound as either an allosteric modulator or a biased agonist. It is primarily characterized as a competitive antagonist at the 5-HT₂ receptor. researchgate.netresearchgate.net

Potential Interactions with Other Neurotransmitter Systems (e.g., Dopaminergic, Adrenergic)

Ergot alkaloids and their derivatives are well-known for their broad receptor-binding profiles, often interacting with multiple neurotransmitter systems beyond serotonin receptors. mdma.ch This includes significant activity at dopaminergic and adrenergic receptors. mdma.chnih.gov

The parent compound of this compound, amesergide (B1665963), demonstrates high affinity for several non-serotonergic receptors, including:

Dopamine D₂, D₃, and D₄ receptors researchgate.net

All 5-HT₂ receptor subtypes researchgate.net

Muscarinic receptors researchgate.net

Alpha-adrenergic receptors researchgate.net

Gene Expression and Transcriptomic Responses Mediated by Receptor Modulation

The modulation of GPCRs, such as the 5-HT₂ receptors targeted by this compound, can lead to long-term changes in cellular function through the regulation of gene expression. The signaling cascades initiated by receptor activation or blockade can influence the activity of various transcription factors, which in turn control the transcription of specific genes. nih.gov

The analysis of these changes on a global scale is known as transcriptomics, often performed using techniques like RNA sequencing (RNA-seq). thermofisher.com Such analyses can reveal complex networks of differentially expressed genes and highlight the biological pathways affected by a compound. nih.govfrontiersin.org For instance, the modulation of signaling pathways like the MAPK pathway, which can be downstream of GPCRs, is known to result in significant transcriptomic shifts. frontiersin.org

While the principle that 5-HT₂ receptor antagonism can alter gene expression is well-established, specific transcriptomic studies detailing the effects of this compound are not available in the current literature. Future research in this area could provide valuable insights into the long-term cellular adaptations induced by this compound, potentially identifying novel molecular targets and pathways that are influenced by its antagonism at 5-HT₂ receptors.

Emerging Research Perspectives and Methodological Innovations for 4 Hydroxyamesergide

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research

The era of "omics" has revolutionized preclinical research, offering a holistic view of the molecular changes induced by a compound. wikipedia.org These high-throughput techniques allow for the simultaneous analysis of thousands of molecules, such as proteins (proteomics) and metabolites (metabolomics), providing a detailed snapshot of the cellular state. guidetopharmacology.orgreadthedocs.io

Proteomics involves the large-scale study of proteins, their structures, and functions. hznu.edu.cn In the context of 4-Hydroxyamesergide, proteomics can identify which proteins the compound or its downstream effectors interact with. Methodologies like mass spectrometry-based shotgun proteomics can analyze complex protein mixtures to identify and quantify individual proteins. nih.govnih.gov This could reveal novel targets or pathways affected by this compound, moving beyond its known interaction with serotonin (B10506) receptors. Advanced separation techniques are crucial for analyzing complex samples like serum and plasma, where high-abundance proteins can mask the presence of less common, but potentially more significant, ones. harvard.edu

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. ontosight.ai This approach can reveal how this compound alters the metabolic landscape of a cell or organism. For instance, an untargeted metabolomics study on a similar new psychoactive substance, 4-MeO-α-PVP, successfully identified numerous metabolites using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), demonstrating the power of this approach to build a comprehensive metabolic profile. nih.gov Such a strategy applied to this compound could uncover biomarkers of its activity and provide insights into its metabolic fate and effects on endogenous metabolic pathways. uni.luuni.lu

Table 1: Overview of Omics Technologies in Preclinical Research

| Technology | Description | Application to this compound Research |

|---|---|---|

| Proteomics | Large-scale study of proteins and their functions. hznu.edu.cn | Identify protein interaction partners and downstream signaling pathways. |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. ontosight.ai | Uncover metabolic pathways affected by the compound and identify biomarkers. |

| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome. | Determine how this compound influences gene expression. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To fully understand a compound's mechanism of action, researchers rely on a combination of in vitro (laboratory-based) and in vivo (living organism) models. wikipedia.org For this compound, such models have been foundational in characterizing its activity.

In Vitro Models: Early research established this compound as a potent 5-HT2-receptor antagonist with an affinity equal to or greater than its parent compound, amesergide (B1665963), in in-vitro binding studies using mouse brain tissue. hiv.gov These assays are critical for determining a compound's direct interaction with its molecular target. Advanced in vitro systems, such as cell cultures expressing specific receptor subtypes, allow for a detailed examination of the functional consequences of this binding, including downstream signaling cascades.

In Vivo Models: The effects of this compound have been evaluated in animal models, specifically in rats and rabbits, to understand its pharmacological effects in a whole-organism context. guidetomalariapharmacology.org These studies confirmed its potent 5-HT2-receptor antagonist activity. guidetomalariapharmacology.org Modern in vivo research increasingly utilizes genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs), especially in fields like oncology, to better mimic human diseases and predict clinical outcomes. wikipedia.org While not yet applied to this compound, these sophisticated models could provide deeper insights into its therapeutic potential for various conditions by allowing researchers to study its effects in a more clinically relevant biological system. The ultimate goal of these models is to bridge the gap between preclinical findings and translational medicine. wikipedia.org

Computational Predictive Models for Drug Discovery and Development

Computational modeling has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with developing new therapeutic agents. These models use computer simulations to predict a compound's properties and interactions, guiding the design and optimization of drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. By analyzing a set of compounds with known activities, QSAR can predict the activity of new, untested compounds like this compound, helping to prioritize which molecules to synthesize and test.

Virtual Screening and Molecular Docking: Virtual screening uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a receptor. Molecular docking predicts the preferred orientation of a ligand when bound to its receptor, offering insights into the binding mechanism and affinity. These techniques could be used to identify other potential targets for this compound or to design derivatives with improved properties.

Machine Learning and AI: More recently, machine learning and artificial intelligence (AI) have been employed to build highly accurate predictive models. wikipedia.org These algorithms can analyze vast and complex datasets, integrating information from genomics, proteomics, and chemical structures to predict a drug's efficacy, toxicity, and pharmacokinetic properties. For this compound, such models could predict its absorption, distribution, metabolism, and excretion (ADME) profile or potential off-target effects.

Table 2: Computational Models in Drug Discovery

| Model Type | Description | Application to this compound Research |

|---|---|---|

| QSAR | Relates chemical structure to biological activity. | Predict the activity of derivatives and guide chemical optimization. |

| Virtual Screening | Computationally screens large libraries of compounds for potential binders. | Identify potential off-target interactions or new lead compounds. |

| Molecular Docking | Predicts the binding orientation of a ligand to its target. | Understand the molecular basis of its interaction with serotonin receptors. |

| Machine Learning/AI | Uses algorithms to learn from data and make predictions. wikipedia.org | Predict pharmacokinetic properties, potential toxicity, and efficacy. |

Q & A

Q. What frameworks ensure reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Use electronic lab notebooks (ELNs) for real-time tracking of experimental variables (e.g., humidity, reagent lot numbers). Share protocols via protocols.io , including step-by-step videos for complex techniques (e.g., stereoselective synthesis) .

Q. How can researchers address batch-to-batch variability in this compound samples?

- Methodological Answer : Implement QC/QA workflows: (1) NMR or LC-MS for batch authentication, (2) accelerated stability studies (40°C/75% RH for 6 months) to assess degradation, and (3) statistical process control (SPC) charts to monitor critical parameters (e.g., enantiomeric purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.